molecular formula C30H22N2O4P+ B11101249 bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl](diphenyl)phosphonium

bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl](diphenyl)phosphonium

Cat. No.: B11101249
M. Wt: 505.5 g/mol
InChI Key: ULZMXIOGYVPEJA-UHFFFAOYSA-N
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Description

Bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylphosphonium: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphonium core bonded to two isoindole derivatives, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylphosphonium typically involves the reaction of diphenylphosphine with isoindole derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the high purity of the final product. Safety measures are crucial due to the potential toxicity and reactivity of the intermediates and final compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives .

Scientific Research Applications

Chemistry: In chemistry, bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylphosphonium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex organic molecules .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug development .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials .

Mechanism of Action

The mechanism of action of bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylphosphonium involves its interaction with molecular targets such as enzymes or receptors. The phosphonium core can facilitate the transfer of functional groups, while the isoindole derivatives can interact with specific sites on the target molecules. This dual functionality allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • N,N’-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1,2-ethanediaminium
  • Lenalidomide

Uniqueness: Bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylphosphonium stands out due to its phosphonium core, which imparts unique reactivity and stability. Compared to similar compounds, it offers a broader range of applications in both organic synthesis and material science .

Properties

Molecular Formula

C30H22N2O4P+

Molecular Weight

505.5 g/mol

IUPAC Name

bis[(1,3-dioxoisoindol-2-yl)methyl]-diphenylphosphanium

InChI

InChI=1S/C30H22N2O4P/c33-27-23-15-7-8-16-24(23)28(34)31(27)19-37(21-11-3-1-4-12-21,22-13-5-2-6-14-22)20-32-29(35)25-17-9-10-18-26(25)30(32)36/h1-18H,19-20H2/q+1

InChI Key

ULZMXIOGYVPEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CN2C(=O)C3=CC=CC=C3C2=O)(CN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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